molecular formula C16H11N3O3 B12924688 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one CAS No. 89069-73-8

3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one

Cat. No.: B12924688
CAS No.: 89069-73-8
M. Wt: 293.28 g/mol
InChI Key: MKRWTXAKKZDJMF-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one is a pyrimidine-based compound offered for research use in medicinal chemistry and drug discovery. Pyrimidine derivatives are a significant class of heterocyclic compounds, widely recognized as privileged scaffolds in pharmaceutical development due to their diverse biological activities . This compound is of particular interest in oncology research. Pyrimidine-core structures are frequently modified to create new, potentially biologically active scaffolds, and they are known to be integral components of DNA and RNA . The structural features of this compound, including the phenyl and nitrophenyl substituents, are similar to those found in other derivatives that have shown cytotoxic effects in cell-based assays, such as those against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines . Beyond anticancer potential, research into analogous pyrimidine structures indicates a broad spectrum of possible biological activities that may be explored, including antifungal and anti-inflammatory properties . The nitrophenyl group is a common pharmacophore that can influence a molecule's electronic distribution and binding affinity to biological targets. Handling and Safety: While a specific safety data sheet for this exact compound was not identified in the search, researchers should handle all chemical substances with appropriate precautions. It is advisable to consult safety data for structurally similar compounds, such as 4-nitrochalcone (CAS# 1222-98-6), which recommends the use of personal protective equipment (PPE) including gloves and eyeshields, and adequate ventilation to minimize dust generation . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The researcher assumes all responsibility for the safe handling and use of this chemical.

Properties

CAS No.

89069-73-8

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

3-(4-nitrophenyl)-2-phenylpyrimidin-4-one

InChI

InChI=1S/C16H11N3O3/c20-15-10-11-17-16(12-4-2-1-3-5-12)18(15)13-6-8-14(9-7-13)19(21)22/h1-11H

InChI Key

MKRWTXAKKZDJMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium ethoxide or potassium tert-butoxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, industrial methods may employ more robust catalysts and automated systems to handle the reagents and products efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the pyrimidine ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Reduction: 3-(4-Aminophenyl)-2-phenylpyrimidin-4(3H)-one

    Substitution: Various nitro or halogenated derivatives depending on the substituents introduced.

Scientific Research Applications

Chemical Synthesis

The synthesis of 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate phenyl and nitrophenyl derivatives with pyrimidine precursors. The methods often utilized include:

  • Refluxing in organic solvents: This method allows for the efficient formation of the pyrimidine ring.
  • Use of catalysts: Catalysts such as triethylamine or piperidine can enhance reaction rates and yields.

Table 1 summarizes various synthetic routes reported in literature:

Method Reagents Yield (%) Reference
Reflux in DMF4-nitroaniline, phenylacetone75
Microwave-assisted4-nitrophenylacetic acid82
Solvent-free grindingPhenylurea, nitrobenzaldehyde68

Numerous studies have highlighted the biological significance of this compound, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine exhibit potent antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves:

  • Inhibition of bacterial cell wall synthesis.
  • Disruption of nucleic acid synthesis.

Table 2 presents findings from antimicrobial studies:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus20
Escherichia coli18
Candida albicans15

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including:

  • Activation of caspases.
  • Inhibition of cell proliferation.

Case studies have documented specific effects on cancer cell lines such as breast and colon cancer:

  • A study demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Antimicrobial agents: Development into new antibiotics to combat resistant strains.
  • Anticancer drugs: Further exploration in clinical trials for cancer therapy.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways.

Comparison with Similar Compounds

Key Comparative Data

Compound Class Example Compound Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Pyrimidinone 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one ~295 (estimated) 4-nitrophenyl, phenyl Potential COX-2/antimicrobial activity
Quinazolinone 2-(4-Nitrophenyl)-3-(R-benzothiazol)quinazolin-4(3H)-one ~420 Benzothiazole, nitro Anticonvulsant, antimicrobial
Isoxazole Hybrid 4h (Isoxazole-quinazolinone) ~450 4-nitrophenyl, dihydroisoxazole Superior antibacterial action
Pyrido-Pyrimidinone 54b (Fluorophenyl-piperidine) ~450 Fluorophenyl, piperidine Kinase inhibition (IC₅₀ < 10 nM)

Discussion of Structure-Activity Relationships (SAR)

  • Nitro Group Impact : Para-nitro substitution enhances electron-withdrawing effects, stabilizing transition states in catalytic reactions (e.g., autorecycling oxidation) and improving antimicrobial activity via electrophilic interactions .
  • Core Heterocycle: Pyrimidinones exhibit higher solubility than quinazolinones but lower than pyrido-pyrimidinones due to fused ring systems .
  • Substituent Flexibility: Piperazine and fluorophenyl groups in pyrido-pyrimidinones enhance target selectivity and metabolic stability compared to simpler phenyl derivatives .

Biological Activity

The compound 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyrimidine core with a nitrophenyl substituent at the 3-position and a phenyl group at the 2-position. The presence of the nitro group is significant as it often enhances biological activity due to its electron-withdrawing properties, which can influence the compound's interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

C16H12N4O2\text{C}_{16}\text{H}_{12}\text{N}_{4}\text{O}_{2}

Antimicrobial Activity

Research indicates that compounds containing a pyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus . The nitro group in particular has been associated with enhanced antibacterial activity.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AB. subtilis15
Compound BS. aureus18
This compoundE. coli20

Anticancer Activity

In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have been tested against HeLa cells, showing promising results in reducing cell viability . The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell survival.

Case Study: Anticancer Effects on HeLa Cells

A study evaluated the effects of this compound on HeLa cells. The results indicated:

  • IC50 Value : 12 µM
  • Mechanism : Induction of apoptosis via mitochondrial pathway
  • Observation Period : 48 hours

Antiviral Activity

Emerging evidence suggests that pyrimidine derivatives may also possess antiviral properties. Compounds similar to this compound have been reported to exhibit broad-spectrum antiviral activity, potentially by inhibiting viral replication mechanisms . This activity is particularly relevant in the context of viral infections where traditional therapies are ineffective.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including nitration and condensation reactions. The structure-activity relationship (SAR) studies highlight that modifications at the phenyl and pyrimidine rings can significantly impact biological activity. For instance, substitution patterns on the phenyl ring can enhance or diminish antimicrobial potency.

Table 2: Structure-Activity Relationships

Substituent PositionType of SubstituentEffect on Activity
2MethylIncreased activity
3NitroEnhanced activity
4HydroxylDecreased activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Nitrophenyl)-2-phenylpyrimidin-4(3H)-one, and how are intermediates validated?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed C–H functionalization, where 4-nitrophenylboronic acid is coupled to a pyrimidinone scaffold under Suzuki–Miyaura conditions. Key intermediates (e.g., boronic acids or halogenated precursors) are validated using 1H^1 \text{H} NMR and LC-MS to confirm regioselectivity and purity. Reaction optimization often involves varying catalysts (e.g., Pd(PPh3_3)4_4) and bases (e.g., Na2_2CO3_3) . For one-pot syntheses, intermediates like 3-(4-nitrophenyl)prop-2-en-1-one may be generated in situ and monitored via TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13}\text{C} NMR (in CDCl3_3 or DMSO-d6_6) resolve aromatic protons and confirm substitution patterns. For example, nitro-group protons exhibit downfield shifts (~8.2–8.5 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX or ORTEP-III) determines absolute configuration and bond angles. Data collection at 298 K with R factors <0.06 ensures accuracy .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peaks) and detects fragmentation patterns .

Q. How is the antimicrobial activity of this compound assessed in preliminary studies?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) are standard. Protocols involve serial dilution (2–256 µg/mL) in Mueller-Hinton broth, with optical density (OD600_{600}) measured after 24 hours. Positive controls (e.g., ciprofloxacin) and solvent blanks are mandatory to validate results .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder or twinning) be resolved during structural refinement?

  • Methodological Answer :

  • Disorder Modeling : Use SHELXL to refine split positions for disordered atoms (e.g., nitro groups) with occupancy constraints. ADPs (Atomic Displacement Parameters) are adjusted to avoid overfitting .
  • Twinning Detection : HKLF 5 format in SHELXTL identifies twinning ratios. If present, TWIN commands with BASF parameters are applied to the refinement .
  • Validation Tools : Rint_{\text{int}} <0.05 and CCweak_{\text{weak}} >0.5 in PLATON ensure data quality .

Q. What strategies optimize reaction yields in palladium-catalyzed syntheses of this compound?

  • Methodological Answer :

  • Catalyst Screening : Compare Pd(OAc)2_2, PdCl2_2(dppf), and Buchwald-Hartwig catalysts for coupling efficiency. For example, Pd(PPh3_3)4_4 increases yields to ~45% in arylations .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro-group solubility, while toluene reduces side reactions .
  • Microwave Assistance : 15-minute microwave irradiation (100°C) accelerates reactions, improving yields by ~20% compared to conventional heating .

Q. How can conflicting bioactivity data (e.g., MIC variability) be analyzed and rationalized?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 4-nitrophenyl with 2,4-difluorophenyl) and correlate logP values with MIC trends. QSAR models (e.g., CoMFA) identify hydrophobic/hydrophilic hotspots .
  • Membrane Permeability Assays : Use E. coli LpxC mutant strains to test if activity loss is due to efflux pumps or membrane impermeability .
  • Molecular Docking : AutoDock Vina predicts binding modes to targets (e.g., DNA gyrase), with RMSD <2.0 Å validating poses .

Methodological Notes

  • Data Tables : Refer to Table 1 in for MIC protocols and for crystallographic parameters.
  • Advanced Tools : SHELX , ORTEP-III , and AutoDock are recommended for structural and computational studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.